

Spectroscopic Analysis of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Guide

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Compound of Interest

Compound Name: N3-[(Tetrahydro-2-furanyl)methyl]uridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **N3-[(Tetrahydro-2-furanyl)methyl]uridine**, a uridine analogue with potential applications in therapeutic research. While specific experimental spectra for this compound are not readily available in the public domain, this document outlines the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its constituent chemical moieties and related nucleoside analogues. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **N3-[(Tetrahydro-2-furanyl)methyl]uridine**. These predictions are based on the known chemical shifts of uridine and tetrahydrofurfuryl derivatives.

Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity
H-6 (Uracil)	7.8 - 8.0	d
H-5 (Uracil)	5.6 - 5.8	d
H-1' (Ribose)	5.8 - 6.0	d
H-2' (Ribose)	4.0 - 4.2	t
H-3' (Ribose)	4.0 - 4.2	t
H-4' (Ribose)	3.9 - 4.1	q
H-5', 5" (Ribose)	3.5 - 3.7	m
N3-CH ₂	3.8 - 4.2	m
H-2" (THF)	3.9 - 4.1	m
H-3", 4" (THF)	1.7 - 2.0	m
H-5", 5"' (THF)	3.6 - 3.8	m
2'-OH, 3'-OH, 5'-OH	4.5 - 5.5	br s

d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Carbon Assignment	Expected Chemical Shift (ppm)
C-4 (Uracil)	163 - 165
C-2 (Uracil)	151 - 153
C-6 (Uracil)	140 - 142
C-5 (Uracil)	101 - 103
C-1' (Ribose)	87 - 89
C-4' (Ribose)	84 - 86
C-2' (Ribose)	73 - 75
C-3' (Ribose)	69 - 71
C-5' (Ribose)	60 - 62
N3-CH ₂	48 - 52
C-2" (THF)	76 - 78
C-5" (THF)	67 - 69
C-3", 4" (THF)	25 - 30

Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₇
Molecular Weight	328.32 g/mol
Monoisotopic Mass	328.1271 Da
Expected [M+H] ⁺	329.1349 m/z
Expected [M+Na] ⁺	351.1168 m/z
Expected [M-H] ⁻	327.1194 m/z

Potential Fragmentation Patterns:

- Loss of the tetrahydrofurfuryl group.
- Cleavage of the glycosidic bond to yield the uracil and ribose fragments.
- Loss of water molecules from the ribose moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **N3-[(Tetrahydro-2-furanyl)methyl]uridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **N3-[(Tetrahydro-2-furanyl)methyl]uridine** sample (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO-d_6)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- Bruker Avance III HD 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the compound into a clean, dry vial.
 - Add approximately 0.7 mL of DMSO-d_6 to the vial.
 - Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

- Transfer the solution to a 5 mm NMR tube using a pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
 - For ¹³C NMR:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
 - Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
 - Assign the chemical shifts in the ¹³C spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **N3-[(Tetrahydro-2-furanyl)methyl]uridine** sample (1 mg)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for enhancing ionization)

Instrumentation:

- High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent 6545 Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.
 - Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
 - If needed, add 0.1% formic acid to the final solution to promote protonation for positive ion mode analysis.
- Instrument Setup and Data Acquisition:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
 - Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow) to optimal values for the compound class.
 - Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.

- Perform tandem MS (MS/MS) experiments on the precursor ions of interest (e.g., $[M+H]^+$) to obtain fragmentation data.
- Data Analysis:
 - Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition.
 - Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the molecule.

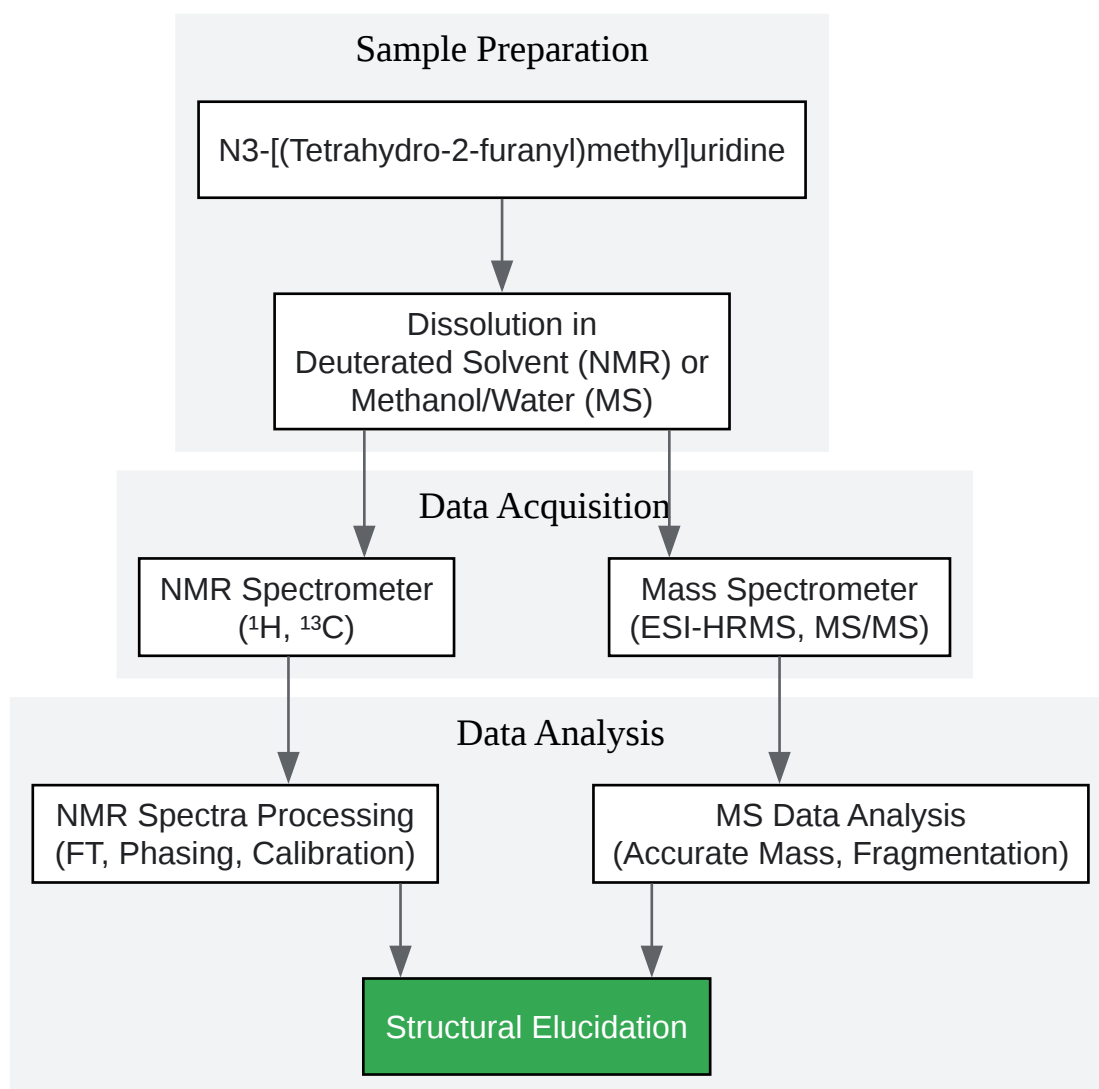
Visualizations

The following diagrams illustrate key workflows relevant to the analysis of **N3-[(Tetrahydro-2-furanyl)methyl]uridine**.



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Caption: General synthetic workflow for N3-alkylated uridine analogs.



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Caption: Experimental workflow for spectroscopic analysis.

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